molecular formula C28H37N3O6 B12757430 N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N'-diphenylurea (E)-2-butenedioate CAS No. 86398-67-6

N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N'-diphenylurea (E)-2-butenedioate

Cat. No.: B12757430
CAS No.: 86398-67-6
M. Wt: 511.6 g/mol
InChI Key: ZHKIWAVIKOTZIF-WLHGVMLRSA-N
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Description

N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine ring, the introduction of the methylpropoxy group, and the coupling with diphenylurea. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate include other urea derivatives and compounds with similar functional groups. Examples include:

  • N,N’-diphenylurea
  • N-(2-Methylpropoxy)-N,N’-diphenylurea
  • N-(1-pyrrolidinyl)propyl-N,N’-diphenylurea

Uniqueness

The uniqueness of N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

86398-67-6

Molecular Formula

C28H37N3O6

Molecular Weight

511.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]-1,3-diphenylurea

InChI

InChI=1S/C24H33N3O2.C4H4O4/c1-20(2)18-29-19-23(26-15-9-10-16-26)17-27(22-13-7-4-8-14-22)24(28)25-21-11-5-3-6-12-21;5-3(6)1-2-4(7)8/h3-8,11-14,20,23H,9-10,15-19H2,1-2H3,(H,25,28);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

ZHKIWAVIKOTZIF-WLHGVMLRSA-N

Isomeric SMILES

CC(C)COCC(CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)N3CCCC3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)COCC(CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)N3CCCC3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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